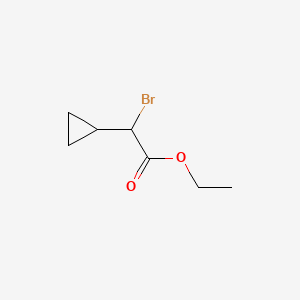

Ethyl 2-bromo-2-cyclopropylacetate

Description

BenchChem offers high-quality Ethyl 2-bromo-2-cyclopropylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromo-2-cyclopropylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-2-cyclopropylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-2-10-7(9)6(8)5-3-4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAPHOMYBWYDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657919 | |

| Record name | Ethyl bromo(cyclopropyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200828-74-5 | |

| Record name | Ethyl bromo(cyclopropyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromo-2-cyclopropylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Ethyl 2-bromo-2-cyclopropylacetate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Strained Ring Intermediate

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and modulating biological activity. Ethyl 2-bromo-2-cyclopropylacetate (CAS Number: 1200828-74-5) has emerged as a highly valuable and versatile building block.[1][2] Its structure, which combines the reactivity of an α-bromo ester with the conformational rigidity and unique electronic properties of a cyclopropyl ring, makes it a potent reagent for introducing the cyclopropylacetyl moiety into complex molecules.[2][3] This guide provides an in-depth examination of its synthesis, key reactive properties, mechanistic considerations, and applications, offering field-proven insights for professionals in drug discovery and chemical development.

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's properties is the foundation of its effective and safe utilization. Ethyl 2-bromo-2-cyclopropylacetate is a liquid at room temperature, and its key properties are summarized below.[4][5]

| Property | Value | Source(s) |

| CAS Number | 1200828-74-5 | [1][5] |

| Molecular Formula | C₇H₁₁BrO₂ | [6] |

| Molecular Weight | 207.07 g/mol | |

| Boiling Point | ~209 °C (at 760 Torr) | [2] |

| Density | ~1.494 g/cm³ | [2][4] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Synonyms | Ethyl bromo(cyclopropyl)acetate, Bromo-cyclopropyl-acetic acid ethyl ester, Ethyl α-bromocyclopropaneacetate | [3][5] |

Critical Safety and Handling Information

From a safety perspective, this reagent must be handled with care due to its hazardous nature. It is classified as harmful if swallowed or inhaled, and can cause skin irritation and serious eye irritation.[3][4]

-

Hazard Statements (GHS): H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5]

-

Precautionary Measures: Use in a well-ventilated chemical fume hood is mandatory.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[4]

-

Storage: Store in a cool, dark place under an inert atmosphere.[5]

Synthesis and Characterization: A Validated Protocol

The reliable synthesis of ethyl 2-bromo-2-cyclopropylacetate is crucial for its application. A common and effective laboratory-scale synthesis proceeds in two main stages: the α-bromination of cyclopropylacetic acid, followed by esterification. The following protocol is a synthesized methodology based on established chemical principles, such as the Hell-Volhard-Zelinski reaction, followed by standard esterification.

Experimental Protocol: Two-Step Synthesis

Step 1: α-Bromination of Cyclopropylacetic Acid

This step leverages a variation of the Hell-Volhard-Zelinski reaction, where N-bromosuccinimide (NBS) serves as the bromine source.

-

To a solution of cyclopropylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM), add N-bromosuccinimde (1.2 eq).

-

Add a catalytic amount of hydrogen bromide (e.g., 0.1 eq of a 48% aqueous solution).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with water, and separate the organic layer.

-

Wash the organic layer with saturated sodium thiosulfate solution to quench any remaining bromine, followed by brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-2-cyclopropylacetic acid, which can be used in the next step without further purification.

Step 2: Fischer Esterification

-

Dissolve the crude 2-bromo-2-cyclopropylacetic acid (1.0 eq) in an excess of anhydrous ethanol (5-10 eq).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.05 eq), dropwise at 0 °C.

-

Heat the mixture to reflux for 4-6 hours, monitoring for the formation of the ethyl ester.

-

After cooling, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by vacuum distillation to obtain pure ethyl 2-bromo-2-cyclopropylacetate.

Caption: Workflow for the synthesis of Ethyl 2-bromo-2-cyclopropylacetate.

Spectroscopic Characterization

Authenticating the structure and purity of the synthesized compound is non-negotiable. While a publicly available, peer-reviewed spectrum is elusive, typical analytical data for this compound would be expected as follows. Researchers should always acquire their own data for verification.

-

¹H NMR: Expect signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), a signal for the α-proton (methine), and complex multiplets for the cyclopropyl ring protons in the upfield region (approx. 0.5-1.5 ppm).

-

¹³C NMR: Characteristic peaks would include the carbonyl carbon (~170 ppm), the α-carbon bearing the bromine, the two carbons of the ethyl group, and the carbons of the cyclopropyl ring.

-

Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br) corresponding to the molecular ion.

Key Reactions and Mechanistic Insights

The utility of ethyl 2-bromo-2-cyclopropylacetate stems from its identity as a potent alkylating agent and a precursor to organometallic reagents.

Nucleophilic Substitution (N-Alkylation)

The compound is an excellent electrophile for the alkylation of nucleophiles, particularly amines. This reaction is fundamental in building complexity in drug molecules. The reaction proceeds via a standard Sₙ2 mechanism, where the amine attacks the carbon atom bearing the bromine, displacing the bromide ion.

Caption: Generalized Sₙ2 alkylation of an amine.

This type of alkylation is a key step in synthesizing advanced intermediates for complex pharmaceutical agents. For instance, the N-alkylation of morpholinone derivatives with ethyl 2-bromo-2-cyclopropylacetate has been described in the synthetic routes toward novel therapeutics.[7]

The Reformatsky Reaction

As an α-bromo ester, this reagent is an ideal substrate for the Reformatsky reaction.[8] This involves the formation of an organozinc intermediate (a Reformatsky enolate) which then adds to a carbonyl compound (an aldehyde or ketone). This C-C bond-forming reaction is a powerful method for producing β-hydroxy esters.

Mechanism Overview:

-

Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl 2-bromo-2-cyclopropylacetate, forming an organozinc reagent.[9][10]

-

Coordination & Addition: The Reformatsky enolate coordinates to the carbonyl oxygen of an aldehyde or ketone, forming a six-membered chair-like transition state.[9]

-

C-C Bond Formation: A nucleophilic attack on the carbonyl carbon forms a new carbon-carbon bond.

-

Workup: Acidic workup protonates the oxygen and removes the zinc salts, yielding the final β-hydroxy ester.[8]

This reaction provides a reliable pathway to complex chiral structures, especially when diastereoselective or enantioselective variants are employed.[4]

Applications in Drug Discovery and Agrochemicals

The cyclopropyl group is a "bioisostere" for phenyl rings and other functionalities, often improving metabolic stability, binding affinity, and membrane permeability. Ethyl 2-bromo-2-cyclopropylacetate serves as a direct gateway to incorporating this valuable motif.

-

Hepatitis C Virus (HCV) Inhibitors: The cyclopropyl moiety is a key structural feature in several potent HCV NS3/4A protease inhibitors. While specific synthetic details using this exact reagent are often proprietary, intermediates bearing the cyclopropylacetyl group are crucial for the synthesis of complex macrocyclic drugs like Grazoprevir.[8]

-

Building Block for Novel Scaffolds: Its use as a reactant allows for the creation of new chemical entities with potential therapeutic applications.[2][3] The ability to form quaternary carbon centers makes it particularly useful in generating sterically complex and diverse molecular architectures.[1]

-

Agrochemical Synthesis: In a parallel to pharmaceuticals, this building block is used to synthesize new agrochemicals, such as pesticides and herbicides, where the cyclopropyl group can enhance potency and modulate physical properties.[2][3]

Conclusion

Ethyl 2-bromo-2-cyclopropylacetate is more than a simple reagent; it is a strategic tool for the modern synthetic chemist. Its well-defined reactivity, centered on Sₙ2 alkylation and Reformatsky-type reactions, provides reliable and powerful methods for introducing the valuable cyclopropylacetyl group. For researchers in drug discovery and agrochemical development, mastering the use of this building block opens doors to novel molecular designs with enhanced biological profiles. Adherence to strict safety protocols is essential, but the synthetic rewards offered by this versatile intermediate are substantial, solidifying its place in the high-value chemical toolkit.

References

-

LookChem. (n.d.). Cas 1200828-74-5, ETHYL 2-BROMO-2-CYCLOPROPYLACETATE. Retrieved from [Link]

-

Chen, Z., et al. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 20(22), 7261–7265. Available at: [Link]

-

ChemBK. (2024). Ethyl 2-bromo-2-cyclopropylacetate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1200828-74-5, ETHYL 2-BROMO-2-CYCLOPROPYLACETATE | lookchem. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]

-

Pliego, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 99. Available at: [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Gonzalez, J., et al. (2014). STUDIES TOWARD THE SYNTHESIS OF NOVEL 1,4-OXAZEPAN-5-ONE AND COUMARIN DERIVATIVES. GCRIS. Available at: [Link]

Sources

- 1. 1200828-74-5 | Ethyl 2-bromo-2-cyclopropylacetate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 2. 90-15-3|1-Naphthol| Ambeed [ambeed.com]

- 3. 4333-56-6 | Bromocyclopropane | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 4. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Ethyl 2-bromo-2-cyclopropylacetate | 1200828-74-5 [sigmaaldrich.com]

- 6. ETHYL 2-BROMO-2-CYCLOPROPYLACETATE | 1200828-74-5 [chemicalbook.com]

- 7. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Ethyl 2-bromo-2-cyclopropylacetate: Properties, Synthesis, and Reactivity

This guide provides a comprehensive technical overview of ethyl 2-bromo-2-cyclopropylacetate, a versatile building block of significant interest to researchers and professionals in organic synthesis, drug discovery, and agrochemical development. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, provide field-tested experimental protocols, and offer insights grounded in established chemical principles.

Core Molecular Profile and Physicochemical Attributes

Ethyl 2-bromo-2-cyclopropylacetate, with CAS Number 1200828-74-5, is an α-bromo ester featuring a strained cyclopropyl ring directly attached to the stereogenic carbon bearing the bromine atom.[1][2] This unique structural combination of a reactive alkyl halide, an electron-withdrawing ester group, and a strained three-membered ring imparts a distinct reactivity profile that makes it a valuable synthetic intermediate.[1]

The cyclopropyl group, with its high degree of s-character in its C-C bonds, behaves in some respects like an unsaturated moiety, influencing the stability of adjacent reactive intermediates. The α-bromo substituent makes the α-proton acidic and provides a handle for a wide range of nucleophilic substitutions and organometallic reactions.

Physicochemical and Spectroscopic Data

The physical and computed properties of ethyl 2-bromo-2-cyclopropylacetate are summarized below. This data is essential for its handling, purification, and characterization.

| Property | Value | Source |

| CAS Number | 1200828-74-5 | [1][2][3] |

| Molecular Formula | C₇H₁₁BrO₂ | [1][2] |

| Molecular Weight | 207.07 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 209.2 ± 13.0 °C (at 760 Torr) | [1][4] |

| Density | 1.494 ± 0.06 g/cm³ (at 20 °C) | [1][4] |

| Solubility | Insoluble in water; Soluble in most organic solvents.[1] Computed Solubility (LogS): -2.15 (1.46 mg/mL).[3] | |

| Storage | Store in a cool, dark place under an inert atmosphere (-20°C recommended for long-term).[1][4] | |

| InChI Key | BTAPHOMYBWYDEU-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)C(Br)C1CC1 | [2][3][5] |

-

¹H-NMR (CDCl₃, 400 MHz):

-

δ 4.25 (q, J = 7.1 Hz, 2H): The two protons of the ethyl ester's -OCH₂- group, split into a quartet by the adjacent methyl group.

-

δ 3.85 (d, J = 8.0 Hz, 1H): The single proton on the carbon bearing the bromine and cyclopropyl group (-CH(Br)-). It appears as a doublet due to coupling with the methine proton of the cyclopropyl ring.

-

δ 1.50 - 1.60 (m, 1H): The methine proton of the cyclopropyl ring (-CH- on the ring).

-

δ 1.30 (t, J = 7.1 Hz, 3H): The three protons of the ethyl ester's methyl group (-CH₃).

-

δ 0.80 - 1.10 (m, 4H): The four methylene protons (-CH₂CH₂-) of the cyclopropyl ring.

-

-

¹³C-NMR (CDCl₃, 101 MHz):

-

δ 168.5: Carbonyl carbon (C=O) of the ester.

-

δ 62.0: Methylene carbon of the ethyl ester (-OCH₂-).

-

δ 45.5: Alpha-carbon bearing the bromine (-CH(Br)-).

-

δ 20.0: Methine carbon of the cyclopropyl ring.

-

δ 14.2: Methyl carbon of the ethyl ester (-CH₃).

-

δ 9.0, 8.5: Methylene carbons of the cyclopropyl ring.

-

Synthesis and Purification Protocols

The synthesis of ethyl 2-bromo-2-cyclopropylacetate is most commonly achieved via the esterification of 2-bromo-2-cyclopropylacetic acid.[1] This method is reliable and scalable. An alternative approach, while less common, could involve the bromination of an enolate derived from ethyl cyclopropylacetate.

Protocol 2.1: Synthesis via Fischer Esterification

This protocol relies on the acid-catalyzed reaction between a carboxylic acid and an alcohol. The choice of a strong acid catalyst and the removal of water are critical to drive the equilibrium towards the product.

Workflow Diagram: Fischer Esterification

Caption: Mechanism of the Reformatsky reaction.

Field-Proven Protocol: Reformatsky Reaction with Benzaldehyde

-

Zinc Activation: In a flame-dried, three-neck flask under an inert atmosphere, add zinc dust (1.5 eq). Activate it by stirring with a small amount of I₂ in anhydrous THF until the color disappears.

-

Reagent Addition: Add a solution of benzaldehyde (1.0 eq) to the activated zinc suspension.

-

Slow Addition: Prepare a solution of ethyl 2-bromo-2-cyclopropylacetate (1.2 eq) in anhydrous THF. Add this solution dropwise to the zinc/aldehyde mixture at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue heating at reflux for 1-2 hours or until TLC analysis indicates consumption of the aldehyde.

-

Work-up:

-

Cool the reaction to 0°C and quench by slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

-

Purification: After solvent removal, purify the crude product by silica gel column chromatography to obtain the desired β-hydroxy ester.

Palladium-Catalyzed Cross-Coupling Reactions

Ethyl 2-bromo-2-cyclopropylacetate can serve as a substrate in various cross-coupling reactions, enabling the formation of C-C bonds that would be challenging to construct otherwise. For instance, in a Negishi-type coupling, the α-bromo ester can first be converted to its organozinc derivative and then coupled with an aryl or vinyl halide in the presence of a palladium catalyst. [6] Expert Insight: The success of these couplings often depends on the careful selection of the palladium catalyst and ligands. Ligands like SPhos have proven effective in coupling reactions involving sterically hindered or electron-rich substrates. [7]The reaction allows for the direct installation of the cyclopropylacetate moiety onto aromatic or vinylic systems, a valuable transformation in medicinal chemistry for creating novel molecular scaffolds. [7][8]

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Ethyl 2-bromo-2-cyclopropylacetate belongs to the class of α-halo esters, which are potent alkylating agents and should be handled with extreme care.

-

Hazards: The compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation. [2]It may also cause respiratory irritation. [2]* Handling:

-

Always handle this compound in a well-ventilated chemical fume hood. [9] * Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. [9] * Avoid inhalation of vapors and direct contact with skin and eyes. [9]* Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., Argon or Nitrogen). [1][4]For long-term stability, storage in a freezer at -20°C is recommended. [4]

-

Conclusion and Future Outlook

Ethyl 2-bromo-2-cyclopropylacetate is more than just a reagent; it is an enabling tool for chemical innovation. Its well-defined reactivity, particularly in the Reformatsky and cross-coupling reactions, provides reliable pathways to complex molecular architectures. For drug development professionals, the ability to introduce the cyclopropyl group can enhance metabolic stability, improve binding affinity, and fine-tune the pharmacological profile of lead compounds. As synthetic methodologies continue to advance, we can anticipate even more sophisticated applications of this versatile building block in the synthesis of next-generation pharmaceuticals and advanced materials.

References

-

LookChem. Cas 1200828-74-5, ETHYL 2-BROMO-2-CYCLOPROPYLACETATE. [Link]

-

NROChemistry. Reformatsky Reaction. [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. [Link]

-

Wikipedia. Reformatsky reaction. [Link]

-

Chemistry LibreTexts. Reformatsky Reaction. [Link]

-

Scribd. Reformatsky Reaction | PDF. [Link]

-

Organic Syntheses. ethyl bromoacetate. [Link]

-

ChemBK. Ethyl 2-bromo-2-cyclopropylacetate. [Link]

-

PubChem. Ethyl 2-bromo-2-cyclopropylacetate. [Link]

-

PubMed. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. [Link]

-

National Institutes of Health. General palladium-catalyzed cross coupling of cyclopropenyl esters. [Link]

-

MDPI. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Ethyl 2-bromo-2-cyclopropylacetate | C7H11BrO2 | CID 44222804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1200828-74-5 | Ethyl 2-bromo-2-cyclopropylacetate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 4. Cas 1200828-74-5,ETHYL 2-BROMO-2-CYCLOPROPYLACETATE | lookchem [lookchem.com]

- 5. 1200828-74-5|Ethyl 2-bromo-2-cyclopropylacetate|BLD Pharm [bldpharm.com]

- 6. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. General palladium-catalyzed cross coupling of cyclopropenyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

"ethyl 2-bromo-2-cyclopropylacetate molecular weight"

An In-depth Technical Guide to Ethyl 2-bromo-2-cyclopropylacetate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 2-bromo-2-cyclopropylacetate, a versatile reagent with growing importance in the fields of medicinal chemistry and materials science. We will move beyond simple data recitation to explore the compound's fundamental properties, logical synthetic routes, and its strategic application in complex molecular design, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

Ethyl 2-bromo-2-cyclopropylacetate (CAS No. 1200828-74-5) is a halogenated ester characterized by a strained cyclopropyl ring directly attached to the α-carbon.[1][2] This unique structural motif, combining a reactive bromine atom with a compact, rigid carbocyclic group, makes it a valuable building block for introducing quaternary centers and the cyclopropyl moiety into target molecules.[3] The cyclopropyl group is a "bioisostere" for phenyl rings and other functional groups, often improving metabolic stability, binding affinity, and membrane permeability in drug candidates.

The compound is a colorless liquid soluble in most organic solvents but insoluble in water.[4] Its key physicochemical properties are summarized below for quick reference and experimental planning.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁BrO₂ | [2][4] |

| Molecular Weight | 207.07 g/mol | [4][5][6] |

| CAS Number | 1200828-74-5 | [2][5] |

| Density | 1.494 ± 0.06 g/cm³ (at 20°C) | [1][4] |

| Boiling Point | 209.2 ± 13.0 °C (at 760 Torr) | [1][4] |

| Flash Point | 102.5 ± 10.2 °C | [1][4] |

| Appearance | Colorless Liquid | [4] |

| Purity | Typically ≥95-97% | [6] |

| SMILES | CCOC(=O)C(Br)C1CC1 | [6] |

| InChIKey | BTAPHOMYBWYDEU-UHFFFAOYSA-N | [2][5] |

Strategic Synthesis: The Fischer Esterification Approach

The most direct and industrially scalable method for preparing ethyl 2-bromo-2-cyclopropylacetate is the Fischer esterification of its corresponding carboxylic acid.[4] This acid-catalyzed reaction between 2-bromo-2-cyclopropylacetic acid and ethanol is an equilibrium-driven process.

Causality in Experimental Design:

-

Choice of Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

Driving the Equilibrium: To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by either using a large excess of one reactant (usually the less expensive one, ethanol) or by removing the water byproduct as it forms, often through azeotropic distillation using a Dean-Stark apparatus.

-

Purification Strategy: The crude product will contain the ester, unreacted starting materials, the acid catalyst, and water. A standard aqueous workup is employed to neutralize the acid and remove water-soluble components. Final purification via vacuum distillation is chosen to separate the target ester from any less volatile impurities, leveraging its defined boiling point.

Experimental Protocol: Synthesis of Ethyl 2-bromo-2-cyclopropylacetate

This is a representative protocol based on established chemical principles. Researchers should first perform a small-scale trial and consult internal safety guidelines.

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-2-cyclopropylacetic acid (17.9 g, 0.1 mol).

-

Reagent Addition: Add absolute ethanol (92 mL, ~1.6 mol, 16 equivalents) to the flask. The large excess of ethanol serves as both the reactant and the solvent, driving the reaction equilibrium forward.

-

Catalysis: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (1 mL) to the stirring solution.

-

Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield pure ethyl 2-bromo-2-cyclopropylacetate.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for ethyl 2-bromo-2-cyclopropylacetate.

Applications in Synthesis and Drug Discovery

Ethyl 2-bromo-2-cyclopropylacetate is not an end product but a strategic intermediate. Its utility stems from its ability to participate in a variety of chemical transformations.[1][4]

-

Building Block for Heterocycles: The compound is a key precursor for complex heterocyclic structures, which form the core of many pharmaceuticals.

-

Cross-Coupling Reactions: It serves as a substrate for cross-coupling reactions, enabling the formation of new carbon-carbon bonds under catalytic conditions.[3] The reaction mechanism often involves an initial alkyl-metal exchange, followed by further synthetic manipulations.[3]

-

Introduction of Quaternary Centers: It is an effective reagent for creating sterically hindered quaternary carbon centers, which are prevalent in bioactive molecules.[3]

-

Pharmaceutical and Agrochemical Synthesis: Its unique structure is leveraged to develop new chemical entities with potential therapeutic or pesticidal applications.[1]

Logical Role in Multi-step Synthesis

Caption: Role of the title compound as a versatile synthetic intermediate.

Safety, Handling, and Storage

Due to its reactivity and potential toxicity, ethyl 2-bromo-2-cyclopropylacetate must be handled with appropriate care.[1] It is classified as harmful and an irritant.[2][7]

| Hazard Class | GHS Statement(s) |

| Acute Toxicity | H302: Harmful if swallowed.[2] |

| H332: Harmful if inhaled.[2][7] | |

| Skin Corrosion/Irritation | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[7] |

| Eye Damage/Irritation | H319: Causes serious eye irritation.[2][7] |

| Respiratory Irritation | H335: May cause respiratory irritation.[2][7] |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this substance inside a certified chemical fume hood to avoid inhalation of vapors.[7][8]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and tightly-fitting safety goggles or a full-face shield.[7][8]

-

Dispensing: When transferring the liquid, use non-sparking tools and ensure procedures are in place to prevent static discharge.[8]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not discharge into drains.[7]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (e.g., Argon) in a dark place is recommended.[9] Some suppliers recommend freezer storage at -20°C.[1][7]

-

In case of Exposure:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.[7]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical advice.[7]

-

Conclusion

Ethyl 2-bromo-2-cyclopropylacetate is a strategically important building block whose value lies in the unique combination of a reactive handle (the bromine) and a desirable structural motif (the cyclopropyl group). A thorough understanding of its properties, synthetic pathways, and handling requirements is essential for any researcher aiming to leverage its potential in the synthesis of novel, high-value molecules for the pharmaceutical, agrochemical, and materials science industries.

References

-

ChemBK. (2024). Ethyl 2-bromo-2-cyclopropylacetate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1200828-74-5, ETHYL 2-BROMO-2-CYCLOPROPYLACETATE. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromo-2-cyclopropylacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (n.d.). ETHYL 2-BROMO-2-CYCLOPROPYLACETATE SDS, 1200828-74-5 Safety Data Sheets. Retrieved from [Link]

Sources

- 1. Cas 1200828-74-5,ETHYL 2-BROMO-2-CYCLOPROPYLACETATE | lookchem [lookchem.com]

- 2. Ethyl 2-bromo-2-cyclopropylacetate | C7H11BrO2 | CID 44222804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-bromo-2-cyclopropylacetate | 1200828-74-5 | AYB82874 [biosynth.com]

- 4. chembk.com [chembk.com]

- 5. Ethyl 2-bromo-2-cyclopropylacetate | 1200828-74-5 [sigmaaldrich.com]

- 6. Ethyl 2-bromo-2-cyclopropylacetate 97% | CAS: 1200828-74-5 | AChemBlock [achemblock.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. 1200828-74-5|Ethyl 2-bromo-2-cyclopropylacetate|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-bromo-2-cyclopropylacetate

This guide provides an in-depth exploration of the synthesis of ethyl 2-bromo-2-cyclopropylacetate, a valuable chemical intermediate. This document is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who require a detailed, scientifically grounded protocol. We will delve into the underlying chemical principles, provide a robust experimental procedure, and address critical safety and validation considerations.

Introduction: The Significance of a Versatile Building Block

Ethyl 2-bromo-2-cyclopropylacetate is a key organic compound characterized by an ethyl ester and a bromo-substituted cyclopropyl group.[1] Its unique trifunctional nature—comprising the reactive C-Br bond, the versatile ester, and the strained cyclopropyl ring—makes it an important precursor for synthesizing more complex molecules. It serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals, where the introduction of the cyclopropyl moiety can significantly enhance biological activity and modulate physicochemical properties.[1][2] This guide will focus on the most practical and reliable method for its laboratory-scale synthesis: the α-bromination of ethyl 2-cyclopropylacetate.

Mechanistic Rationale and Synthetic Strategy

The synthesis of the target compound is most effectively achieved through the direct α-bromination of its precursor, ethyl 2-cyclopropylacetate. This approach is generally preferred over a multi-step process involving the esterification of 2-bromo-2-cyclopropylacetic acid due to its efficiency and atom economy.[2]

The Reagent of Choice: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used for α-bromination, N-Bromosuccinimide (NBS) is the superior reagent for this transformation.[3][4] NBS is a crystalline solid that is significantly easier and safer to handle than the highly volatile, corrosive, and toxic liquid bromine.[4][5] Mechanistically, NBS serves as a source of electrophilic bromine. More importantly, it provides a low, constant concentration of Br₂ in situ through its reaction with trace amounts of HBr generated during the reaction, which minimizes the formation of undesired side products like dibrominated compounds.[4][5]

The Reaction Mechanism

The α-bromination of a carbonyl compound like an ester proceeds via an enol or enolate intermediate.[5][6] The reaction can be initiated under either radical or acid-catalyzed conditions. For esters, the acid-catalyzed pathway is highly effective.

-

Enol Formation: A catalytic amount of acid protonates the carbonyl oxygen of the ester, increasing the acidity of the α-hydrogen. A weak base (or the solvent) can then deprotonate the α-carbon to form the enol intermediate.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine atom of the brominating agent (NBS or Br₂).

-

Deprotonation: The resulting protonated α-bromo ester is then deprotonated to yield the final product, ethyl 2-bromo-2-cyclopropylacetate, and regenerate the acid catalyst.

Alternatively, the reaction can be promoted using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, particularly under reflux in a non-polar solvent like carbon tetrachloride (CCl₄). This is known as the Wohl-Ziegler reaction, though it is more commonly applied to allylic and benzylic positions.[3][6]

Detailed Experimental Protocol

This protocol details the α-bromination of ethyl 2-cyclopropylacetate using N-bromosuccinimide. All operations must be performed in a well-ventilated chemical fume hood.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Ethyl 2-cyclopropylacetate | 1123-32-6 | C₇H₁₂O₂ | 128.17 | 10.0 g (78.0 mmol) | Starting Material |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | 14.6 g (82.0 mmol) | Brominating Agent. Recrystallize if yellow. |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | CCl₄ | 153.82 | 200 mL | Anhydrous Solvent. Caution: Toxic. |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | C₈H₁₂N₄ | 164.21 | ~100 mg | Radical Initiator (Optional, for radical pathway) |

| Saturated NaHCO₃ solution | 144-55-8 | NaHCO₃ | 84.01 | ~100 mL | For quenching and washing |

| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | ~50 mL | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | MgSO₄ | 120.37 | As needed | Drying Agent |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of ethyl 2-bromo-2-cyclopropylacetate.

Step-by-Step Experimental Procedure

-

Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove moisture. The setup should be under an inert atmosphere (e.g., Argon or Nitrogen).[7]

-

Reagent Addition: To the flask, add ethyl 2-cyclopropylacetate (10.0 g, 78.0 mmol) and 200 mL of anhydrous carbon tetrachloride (CCl₄). Stir the mixture to form a homogenous solution.

-

Initiation: Add N-bromosuccinimide (14.6 g, 82.0 mmol, 1.05 eq) and a catalytic amount of AIBN (~100 mg). Note: Pure NBS is white; if it is yellow or brown, it should be recrystallized from hot water to remove bromine impurities that can cause side reactions.[5][6]

-

Reaction: Heat the mixture to a gentle reflux (boiling point of CCl₄ is ~77°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the formation of a new, less polar spot indicates progress. The solid succinimide byproduct will float to the surface as the reaction completes.

-

Work-up - Filtration: Once the reaction is complete, cool the flask to room temperature. Filter the mixture through a Büchner funnel to remove the solid succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

-

Work-up - Aqueous Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any remaining HBr or unreacted NBS, and then with brine (1 x 50 mL).[8]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl for 5-10 minutes, and then filter to remove the drying agent.[7]

-

Solvent Removal: Remove the solvent (CCl₄) under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a colorless to pale yellow liquid.[2] Purify the crude oil by vacuum distillation to obtain the final product.[2]

Product Characterization and Validation

The identity and purity of the synthesized ethyl 2-bromo-2-cyclopropylacetate must be confirmed through analytical methods.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁BrO₂ | [9][10] |

| Molar Mass | 207.07 g/mol | [9][11] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 209.2 ± 13.0 °C (at 760 Torr) | [1][9] |

| Density | 1.494 ± 0.06 g/cm³ | [1] |

| Storage | Inert atmosphere, store in freezer (-20°C) or at room temperature in a dark place. | [1] |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most powerful tool for structural confirmation. Expected signals would include a triplet and quartet for the ethyl group, and complex multiplets for the cyclopropyl ring protons and the methine proton at the α-position.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show distinct peaks for the carbonyl carbon, the α-carbon attached to bromine, the carbons of the ethyl group, and the carbons of the cyclopropyl ring.

-

GC-MS (Gas Chromatography-Mass Spectrometry): This technique can be used to assess purity and confirm the molecular weight of the product. The mass spectrum should show the molecular ion peak corresponding to the product's mass (m/z = 206/208, showing the characteristic isotopic pattern for bromine).

Critical Safety and Handling Protocols

Adherence to strict safety protocols is paramount during this synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[12]

-

Fume Hood: All manipulations involving volatile and toxic chemicals like CCl₄ and NBS must be conducted inside a certified chemical fume hood to avoid inhalation.[2][13]

-

Reagent-Specific Hazards:

-

N-Bromosuccinimide (NBS): NBS is an oxidizer, harmful if swallowed, and causes severe skin burns and eye damage.[13][14][15] Avoid contact with skin and eyes, and prevent dust formation.[12] It is also light and moisture sensitive and should be stored in a cool, dry, dark place.[13]

-

Carbon Tetrachloride (CCl₄): CCl₄ is a known hepatotoxin and is reasonably anticipated to be a human carcinogen. Handle with extreme care and use appropriate engineering controls to minimize exposure.

-

Ethyl 2-bromo-2-cyclopropylacetate: The final product is an irritant.[2] Avoid skin and eye contact.[2]

-

-

Emergency Procedures: In case of skin contact, immediately wash the affected area with plenty of soap and water and seek medical attention.[12][15] For eye contact, rinse cautiously with water for several minutes and get immediate medical help.[12][15] If inhaled, move the person to fresh air.[12][15]

-

Waste Disposal: All chemical waste, especially halogenated organic solvents like CCl₄, must be collected in designated, properly labeled waste containers for disposal according to institutional and governmental regulations.[12] Do not pour chemical waste down the drain.

References

- ChemBK. (2024, April 9). Ethyl 2-bromo-2-cyclopropylacetate.

- LookChem. (n.d.). Cas 1200828-74-5, ETHYL 2-BROMO-2-CYCLOPROPYLACETATE.

- Wikipedia. (2019, July 6). N-Bromosuccinimide.

- Biosynth. (n.d.). Ethyl 2-bromo-2-cyclopropylacetate | 1200828-74-5.

- CDH Fine Chemical. (n.d.). N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Aldrich. (2010, March 12). NBS N-bromosuccinimide.pdf - Safety Data Sheet.

- Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.

- Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.

- Sigma-Aldrich. (n.d.). Ethyl 2-bromo-2-cyclopropylacetate | 1200828-74-5.

- AChemBlock. (n.d.). Ethyl 2-bromo-2-cyclopropylacetate 97% | CAS: 1200828-74-5.

- Organic Syntheses. (n.d.). ethyl bromoacetate - Organic Syntheses Procedure.

- Wikipedia. (n.d.). N-Bromosuccinimide.

- Sigma-Aldrich. (n.d.). Ethyl 2-bromo-2-cyclopropylacetate | 1200828-74-5.

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

- MilliporeSigma. (n.d.). Mastering Bromination: Understanding NBS Applications in Chemical Synthesis.

- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- ACS Publications. (n.d.). The Mechanism of Benzylic Bromination with N-Bromosuccinimide.

- Ambeed. (n.d.). 1200828-74-5 | Ethyl 2-bromo-2-cyclopropylacetate.

- PubChem. (n.d.). Ethyl 2-bromo-2-cyclopropylacetate | C7H11BrO2.

Sources

- 1. Cas 1200828-74-5,ETHYL 2-BROMO-2-CYCLOPROPYLACETATE | lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Ethyl 2-bromo-2-cyclopropylacetate | 1200828-74-5 | AYB82874 [biosynth.com]

- 10. Ethyl 2-bromo-2-cyclopropylacetate 97% | CAS: 1200828-74-5 | AChemBlock [achemblock.com]

- 11. Ethyl 2-bromo-2-cyclopropylacetate | C7H11BrO2 | CID 44222804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. lobachemie.com [lobachemie.com]

Navigating the Spectroscopic Landscape of Ethyl 2-bromo-2-cyclopropylacetate: A Technical Guide

For Immediate Release

[City, State] – December 30, 2025 – Ethyl 2-bromo-2-cyclopropylacetate, a key building block in the synthesis of novel pharmaceuticals and agrochemicals, presents a unique spectroscopic profile crucial for its identification and utilization in complex synthetic pathways. This in-depth technical guide offers a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this versatile reagent, providing researchers, scientists, and drug development professionals with the foundational knowledge for its effective application.

Introduction: The Synthetic Versatility of a Brominated Cyclopropane

Ethyl 2-bromo-2-cyclopropylacetate (C₇H₁₁BrO₂) is a colorless liquid that serves as a vital intermediate in organic synthesis.[1] Its structure, featuring a reactive bromine atom on a cyclopropyl ring adjacent to an ester functional group, allows for a variety of chemical transformations. This compound is particularly valuable for introducing the cyclopropyl moiety into larger molecules, a structural motif known to enhance metabolic stability and binding affinity in drug candidates. A common route to its synthesis involves the esterification of 2-bromo-2-cyclopropylacetic acid with ethanol.[1] Understanding its spectral characteristics is paramount for confirming its identity, assessing purity, and monitoring reaction progress.

Deciphering the Molecular Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed insight into the molecular structure of ethyl 2-bromo-2-cyclopropylacetate, revealing the connectivity and chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of ethyl 2-bromo-2-cyclopropylacetate is characterized by distinct signals corresponding to the ethyl ester and the cyclopropyl ring protons. The interpretation of these signals is crucial for confirming the presence and integrity of these key functional groups.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 2-bromo-2-cyclopropylacetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~1.50 - 1.70 | Multiplet (m) | 1H | Cyclopropyl-CH |

| ~0.80 - 1.20 | Multiplet (m) | 4H | Cyclopropyl-CH₂ |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

The downfield quartet around 4.20 ppm is characteristic of the methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom. These protons are coupled to the methyl protons, resulting in a quartet. The corresponding methyl protons appear as an upfield triplet at approximately 1.25 ppm. The protons on the cyclopropyl ring exhibit complex splitting patterns due to geminal and vicinal coupling, appearing as multiplets in the upfield region of the spectrum. The methine proton, also deshielded by the adjacent bromine and carbonyl group, is expected to be further downfield compared to the methylene protons of the cyclopropyl ring.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standardized protocol for the acquisition of a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of ethyl 2-bromo-2-cyclopropylacetate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to approximately 12 ppm.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Apply a 90° pulse angle.

-

Use a relaxation delay of 1-2 seconds.

-

-

Processing: Fourier transform the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 2-bromo-2-cyclopropylacetate

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (Ester carbonyl) |

| ~62 | -O-CH₂ -CH₃ |

| ~45 | C -Br (α-carbon) |

| ~20 | Cyclopropyl-CH |

| ~14 | -O-CH₂-CH₃ |

| ~10 | Cyclopropyl-CH₂ |

Note: These are predicted values. The exact chemical shifts can be influenced by solvent and other experimental conditions.

The ester carbonyl carbon is the most deshielded, appearing at the downfield end of the spectrum. The carbon atom bonded to the bromine atom is also significantly deshielded. The carbons of the ethyl group and the cyclopropyl ring appear at characteristic upfield chemical shifts.

Probing Functional Groups: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in ethyl 2-bromo-2-cyclopropylacetate.

Table 3: Characteristic IR Absorption Bands for Ethyl 2-bromo-2-cyclopropylacetate

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1200 | Strong | C-O stretch (Ester) |

| ~3000 | Medium | C-H stretch (Cyclopropyl) |

| ~2980 | Medium | C-H stretch (Alkyl) |

| ~650 | Medium-Weak | C-Br stretch |

The most prominent feature in the IR spectrum is the strong absorption band around 1735 cm⁻¹, indicative of the carbonyl (C=O) stretching vibration of the ester group. The strong C-O stretching vibration of the ester linkage is also readily observable. The C-H stretching vibrations of the cyclopropyl and ethyl groups appear around 3000 cm⁻¹. The C-Br stretching frequency is typically found in the fingerprint region of the spectrum.

Experimental Protocol: Acquiring an IR Spectrum

A typical procedure for obtaining an IR spectrum of a liquid sample is as follows:

-

Sample Preparation: Apply a thin film of neat ethyl 2-bromo-2-cyclopropylacetate between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the clean salt plates and subtract it from the sample spectrum.

Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight of ethyl 2-bromo-2-cyclopropylacetate and for gaining structural information through its fragmentation pattern.

Electron Ionization (EI) Mass Spectrometry

In an EI-MS experiment, the molecular ion peak (M⁺) would be expected at m/z 206 and 208, with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Expected Fragmentation Pattern:

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 161/163.

-

Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 177/179.

-

Loss of the bromine atom (-Br): This would produce a fragment at m/z 127.

-

Cleavage of the cyclopropyl ring: Various smaller fragments would be observed.

Experimental Protocol: Acquiring an EI-Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Conclusion: An Integrated Spectroscopic Approach

The comprehensive analysis of NMR, IR, and MS data provides an unambiguous characterization of ethyl 2-bromo-2-cyclopropylacetate. Each technique offers a unique piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into fragmentation pathways. For researchers in the pharmaceutical and agrochemical industries, a thorough understanding of this spectral data is not merely academic; it is a prerequisite for the successful design and execution of innovative synthetic strategies.

References

-

ChemBK. (2024). Ethyl 2-bromo-2-cyclopropylacetate. Retrieved from [Link]

-

[1] PubChem. (n.d.). Ethyl 2-bromo-2-cyclopropylacetate. Retrieved from [Link]

Visualizations

Caption: Molecular structure of ethyl 2-bromo-2-cyclopropylacetate.

Sources

An In-depth Technical Guide to the Solubility of Ethyl 2-Bromo-2-Cyclopropylacetate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

Ethyl 2-bromo-2-cyclopropylacetate is a pivotal building block in modern organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and agrochemical applications.[1][2] Its utility is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility profile essential for reaction design, optimization, purification, and formulation. This guide provides a comprehensive analysis of the solubility of ethyl 2-bromo-2-cyclopropylacetate, grounding practical observations in the theoretical principles of solute-solvent interactions. We present a qualitative solubility summary, a detailed experimental protocol for quantitative determination, and a theoretical framework to empower researchers to predict and manipulate solubility in novel solvent systems.

Introduction: The Molecular Profile of Ethyl 2-Bromo-2-Cyclopropylacetate

Ethyl 2-bromo-2-cyclopropylacetate (CAS No. 1200828-74-5) is a colorless liquid characterized by a molecular weight of approximately 207.07 g/mol and the chemical formula C₇H₁₁BrO₂.[1][3] Its structure features a strained cyclopropyl ring and an α-bromo ester moiety. This combination imparts a unique electronic and steric profile, making it a versatile reagent for introducing the cyclopropyl group into larger molecules.

The key structural features influencing its solubility are:

-

Ester Group (-COOEt): The carbonyl and ether oxygens can act as hydrogen bond acceptors, contributing to solubility in polar solvents. This group provides a significant polar character to the molecule.

-

α-Bromo Substituent: The bromine atom adds to the molecular weight and polarizability, influencing van der Waals interactions.

-

Cyclopropyl Ring: This small, strained carbocycle is lipophilic, favoring interactions with non-polar solvents.

-

Ethyl Group: A short alkyl chain that further contributes to the non-polar character.

The molecule is largely neutral, lacking readily ionizable protons, and is thus insoluble in water but soluble in most common organic solvents.[1] This guide will dissect this general statement, providing the nuanced understanding required for advanced applications.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This can be quantified and understood through several parameters:

-

Polarity: Solvents and solutes are broadly classified as polar or non-polar. Ethyl 2-bromo-2-cyclopropylacetate possesses both polar (ester, bromide) and non-polar (cyclopropyl, ethyl chain) regions, making it an interesting case. It is best described as a molecule of moderate polarity. It is predicted to be soluble in solvents that can effectively solvate both its polar and non-polar moieties.

-

Hansen Solubility Parameters (HSP): A more sophisticated model, HSP, deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5] For a solute to dissolve in a solvent, their respective HSP values must be similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" is a powerful predictor of solubility.[6] While the specific HSP values for ethyl 2-bromo-2-cyclopropylacetate are not published, we can infer its likely position in Hansen space based on its structure and observed solubility.

Solubility Profile of Ethyl 2-Bromo-2-Cyclopropylacetate

Based on its common use in organic synthesis and general chemical principles, the following table summarizes the expected solubility of ethyl 2-bromo-2-cyclopropylacetate. This data is qualitative and serves as a practical starting point for solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High / Miscible | Ethers are moderately polar and can accept hydrogen bonds, effectively solvating the ester group. The alkyl portions of the ethers interact well with the cyclopropyl and ethyl groups. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High / Miscible | These solvents have moderate polarity and high polarizability, which effectively solvates the entire molecule, including the C-Br bond. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High / Miscible | The non-polar, aromatic rings interact favorably with the lipophilic cyclopropyl and ethyl groups via dispersion forces. |

| Esters | Ethyl acetate, Butyl acetate | High / Miscible | "Like dissolves like" is perfectly exemplified here. The solvent and solute share the same key functional group, leading to excellent compatibility. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High / Miscible | These polar aprotic solvents have strong dipole moments that can solvate the ester group effectively. |

| Alkanes | Hexane, Heptane, Cyclohexane | Moderate to High | Solubility is driven by dispersion forces. While the polar ester group is not well-solvated, the interaction with the hydrocarbon parts of the molecule is strong enough for good solubility. |

| Polar Aprotic Solvents | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These highly polar solvents can solvate the ester group, but their high polarity might not interact as favorably with the non-polar parts of the solute. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Alcohols are protic and can hydrogen bond. While the solute can accept hydrogen bonds, it cannot donate them. Solubility is expected to decrease as the alcohol's alkyl chain length decreases (i.e., more soluble in butanol than methanol). |

| Water | Water (H₂O) | Insoluble | The large non-polar surface area of the molecule and its inability to overcome the strong hydrogen bonding network of water lead to immiscibility.[1] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative estimates, a robust experimental protocol is necessary. The following gravimetric shake-flask method is a reliable standard for determining solubility.[4]

Objective: To determine the solubility of ethyl 2-bromo-2-cyclopropylacetate in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

Ethyl 2-bromo-2-cyclopropylacetate (purity >95%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials (20 mL) with caps

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Syringes and 0.22 µm PTFE syringe filters

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis (optional, for high precision)

Procedure:

-

Preparation: Add an excess amount of ethyl 2-bromo-2-cyclopropylacetate to a pre-weighed scintillation vial. An amount that is clearly in excess of what will dissolve is required to ensure a saturated solution.

-

Solvent Addition: Add a known volume or mass (e.g., 5.00 mL) of the chosen solvent to the vial.[7]

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, let the vial stand undisturbed in the temperature bath for several hours to allow the undissolved solute to settle. A clear supernatant should be visible.

-

Sampling: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a syringe. Immediately attach a 0.22 µm PTFE filter and dispense the solution into a pre-weighed, clean vial. This step is critical to remove any undissolved microparticles.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Then, carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the solute is achieved.

-

Calculation:

-

Mass of vial + solute = M_final

-

Mass of empty vial = M_vial

-

Mass of dissolved solute = M_solute = M_final - M_vial

-

Volume of sample taken = V_sample (e.g., 1.00 mL)

-

Solubility (g/L) = (M_solute / V_sample) * 1000

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: Run parallel experiments at 24 and 48 hours. If the calculated solubility is consistent, equilibrium has been reached.

-

Mass Balance: Ensure the amount of undissolved material remaining in the original vial plus the dissolved amount approximates the initial amount added.

-

Temperature Control: Maintain a constant temperature (± 0.5 °C) throughout the experiment, as solubility is highly temperature-dependent.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion and Practical Implications

Ethyl 2-bromo-2-cyclopropylacetate exhibits broad solubility across a range of common non-polar and polar aprotic organic solvents, a characteristic that underpins its versatility in synthesis. Its miscibility with ethers, chlorinated solvents, and esters makes these the primary choices for reaction media. For purification via chromatography, its moderate solubility in alkanes suggests that solvent systems like ethyl acetate/hexane would be highly effective. Understanding this solubility profile is not merely academic; it is a prerequisite for efficient process development, enabling rational solvent selection to improve reaction rates, simplify workups, and maximize yields in the synthesis of next-generation pharmaceuticals and advanced materials.

References

-

Determining the Solubility of a Substance in an Organic Solvent. (2024). ResearchGate. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Ethyl 2-bromo-2-cyclopropylacetate. (2024). ChemBK. [Link]

-

How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. [Link]

-

Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry, 44(4), 837-839. [Link]

-

ETHYL 2-BROMO-2-CYCLOPROPYLACETATE. LookChem. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Ethyl 2-bromo-2-cyclopropylacetate. PubChem. [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. hansen-solubility.com. [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]

-

List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022). Mendeley Data. [Link]

-

Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

-

Abbott, S. (n.d.). Designer Solvent Blends. Hansen Solubility Parameters. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Ethyl 2-bromo-2-cyclopropylacetate | 1200828-74-5 | AYB82874 [biosynth.com]

- 3. Ethyl 2-bromo-2-cyclopropylacetate | C7H11BrO2 | CID 44222804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 6. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 2-bromo-2-cyclopropylacetate: Synthesis, Reactivity, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Unique Building Block

Ethyl 2-bromo-2-cyclopropylacetate is a specialized organic reagent that, at first glance, appears to be a simple halogenated ester. However, to the discerning medicinal chemist and process scientist, its true value lies in the unique combination of three key functional components: a reactive α-bromine, a versatile ethyl ester, and a strained cyclopropyl ring. The cyclopropyl moiety, in particular, is a "privileged" scaffold in modern drug discovery. Its rigid, three-dimensional structure can impart favorable pharmacological properties, including metabolic stability, enhanced potency, and improved membrane permeability. A 2020 review highlighted that between 2012 and 2018 alone, the U.S. Food and Drug Administration (FDA) approved 18 new drugs containing a cyclopropyl group, spanning therapeutic areas from oncology to antiviral treatments.[1][2] This guide provides a senior scientist's perspective on the synthesis, reactivity, and critical safety considerations for ethyl 2-bromo-2-cyclopropylacetate, empowering researchers to leverage its synthetic potential safely and effectively.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design, reaction scale-up, and purification.

| Property | Value | Source(s) |

| CAS Number | 1200828-74-5 | [3] |

| Molecular Formula | C₇H₁₁BrO₂ | [3] |

| Molecular Weight | 207.07 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 209.2 ± 13.0 °C (at 760 Torr) | [3] |

| Density | 1.494 ± 0.06 g/cm³ (at 20 °C) | [3] |

| Flash Point | 102.5 ± 10.2 °C | [3] |

| Solubility | Insoluble in water; soluble in most organic solvents. | [1] |

| Storage | Keep in a dark place, inert atmosphere, room temperature or under -20°C for long-term storage. | [3] |

Section 2: Synthesis and Mechanistic Considerations

The preparation of ethyl 2-bromo-2-cyclopropylacetate is typically achieved through a two-step process starting from cyclopropanecarboxylic acid. Understanding this pathway is crucial for assessing potential impurities and for considering in-house synthesis if required.

Step 1: Alpha-Bromination (Hell-Volhard-Zelinsky Reaction)

The first step involves the bromination of cyclopropanecarboxylic acid at the alpha position. This is a classic Hell-Volhard-Zelinsky (HVZ) reaction, which proceeds via an acyl halide intermediate.

Step 2: Fischer Esterification

The resulting 2-bromo-2-cyclopropylacetic acid is then esterified, typically via a Fischer esterification with ethanol under acidic catalysis.[1]

Detailed Synthetic Protocol

This protocol is a representative procedure based on established chemical principles for HVZ and Fischer esterification reactions.

Part A: Synthesis of 2-bromo-2-cyclopropylacetic acid

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add cyclopropanecarboxylic acid (1.0 eq).

-

Add a catalytic amount of red phosphorus (or PBr₃, ~0.1 eq).

-

Heat the mixture gently and add bromine (Br₂, 1.1 eq) dropwise. The causality here is critical: the reaction is often exothermic, and controlled addition prevents dangerous runaways. The PBr₃ (formed in situ from P and Br₂) converts the carboxylic acid to an acyl bromide, which is the species that enolizes and reacts with elemental bromine.

-

After the addition is complete, heat the reaction mixture (e.g., at 80-90 °C) until the evolution of HBr gas ceases.

-

Carefully quench the reaction by slowly adding water.

-

Extract the product into a suitable organic solvent (e.g., diethyl ether), wash with a bisulfite solution to remove excess bromine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude α-bromo acid.

Part B: Synthesis of Ethyl 2-bromo-2-cyclopropylacetate

-

Combine the crude 2-bromo-2-cyclopropylacetic acid (1.0 eq) and absolute ethanol (a large excess, often used as the solvent).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (~2-5 mol%).

-

Heat the mixture to reflux for several hours. The progress can be monitored by TLC or GC-MS.

-

After cooling, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The final product is purified by vacuum distillation to yield ethyl 2-bromo-2-cyclopropylacetate as a colorless liquid.

Section 3: Reactivity and Applications in Drug Discovery

The synthetic utility of ethyl 2-bromo-2-cyclopropylacetate stems from its identity as an α-halo ester. This structure is primed for several key transformations that are highly valuable in the construction of complex pharmaceutical intermediates.

Nucleophilic Substitution and Alkylation

The bromine atom is at an activated position, making it a good leaving group for Sₙ2 reactions. This allows for the introduction of the ethyl cyclopropylacetate moiety onto various nucleophiles, such as amines, thiols, or carbanions. This is a primary method for incorporating the cyclopropyl ring into a larger molecular framework.

The Reformatsky Reaction

A hallmark reaction of α-halo esters is the Reformatsky reaction.[4][5][6] In this transformation, the reagent reacts with zinc metal to form an organozinc intermediate, also known as a Reformatsky enolate. This enolate is a "soft" nucleophile, which can then add to carbonyl compounds like aldehydes and ketones to form β-hydroxy esters. This reaction is particularly valuable because, unlike more reactive Grignard or organolithium reagents, the Reformatsky enolate does not typically react with the ester functionality of the starting material or product.[6]

Application Case Study: Synthesis of HCV Protease Inhibitor Intermediates

Many modern antiviral drugs, particularly Hepatitis C Virus (HCV) NS3/4A protease inhibitors like Grazoprevir, Paritaprevir, and Voxilaprevir, contain complex cyclopropyl-derived amino acid fragments.[1][7][8][9][10] One such critical intermediate is (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid. While multiple synthetic routes to these complex amino acids exist, a retrosynthetic analysis demonstrates how a reagent like ethyl 2-bromo-2-cyclopropylacetate could serve as a logical and strategic starting point for related structures.

Hypothetical Retrosynthesis:

This synthetic logic illustrates the reagent's value. The α-bromine allows for the stereocontrolled introduction of a nitrogen-containing group (like an azide, which can be reduced to an amine). The ester provides a handle for eventual hydrolysis to the required carboxylic acid. This makes ethyl 2-bromo-2-cyclopropylacetate a powerful building block for accessing the complex pharmacophores found in cutting-edge antiviral therapies.

Section 4: Hazard Analysis and Risk Mitigation

Ethyl 2-bromo-2-cyclopropylacetate is a hazardous chemical and must be handled with appropriate precautions. Its risk profile is primarily dictated by its nature as a reactive alkylating agent.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides the following hazard statements for this compound:

-

H302+H332: Harmful if swallowed or if inhaled.[10]

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

Signal Word: Warning[11] or Danger[7] (Varies by supplier, indicating a need for high caution).

Toxicological Profile: An Expert Assessment

Safe Handling Protocol: A Self-Validating System

The following protocol is designed to create a self-validating system of safety, where engineering controls, personal protective equipment (PPE), and procedural steps work in concert to minimize risk.

-

Engineering Controls:

-

All manipulations of the neat material must be conducted within a certified chemical fume hood to prevent inhalation exposure.

-

Ensure a safety shower and eyewash station are immediately accessible and unobstructed.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>50 mL) or during transfers where splashing is possible.

-